molecular formula C13H17NS B12887587 3-Phenyl-1-(pyrrolidin-1-yl)propane-1-thione

3-Phenyl-1-(pyrrolidin-1-yl)propane-1-thione

Katalognummer: B12887587
Molekulargewicht: 219.35 g/mol
InChI-Schlüssel: DRJNXHYJCGAPCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Phenyl-1-(pyrrolidin-1-yl)propane-1-thione is an organic compound characterized by a phenyl group attached to a propane backbone, which is further substituted with a pyrrolidine ring and a thione group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(pyrrolidin-1-yl)propane-1-thione typically involves the following steps:

    Starting Materials: Benzyl chloride, pyrrolidine, and carbon disulfide.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere to prevent oxidation. A common solvent used is tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Phenyl-1-(pyrrolidin-1-yl)propane-1-thione undergoes several types of chemical reactions:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The thione group can be reduced to a thiol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Nitro derivatives, halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

3-Phenyl-1-(pyrrolidin-1-yl)propane-1-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Phenyl-1-(pyrrolidin-1-yl)propane-1-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Phenyl-1-(pyrrolidin-1-yl)propan-1-ol: Similar structure but with a hydroxyl group instead of a thione group.

    3-Phenyl-1-(pyrrolidin-1-yl)propan-1-amine: Contains an amine group instead of a thione group.

Uniqueness

3-Phenyl-1-(pyrrolidin-1-yl)propane-1-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with hydroxyl or amine groups. This uniqueness makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C13H17NS

Molekulargewicht

219.35 g/mol

IUPAC-Name

3-phenyl-1-pyrrolidin-1-ylpropane-1-thione

InChI

InChI=1S/C13H17NS/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2

InChI-Schlüssel

DRJNXHYJCGAPCD-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C(=S)CCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.